molecular formula C11H14BrNO3 B1338849 Benzene, 1-[(5-bromopentyl)oxy]-2-nitro- CAS No. 88138-55-0

Benzene, 1-[(5-bromopentyl)oxy]-2-nitro-

Cat. No.: B1338849
CAS No.: 88138-55-0
M. Wt: 288.14 g/mol
InChI Key: APHDOZZMVMHFQP-UHFFFAOYSA-N
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Description

Benzene, 1-[(5-bromopentyl)oxy]-2-nitro-: is an organic compound with the molecular formula C11H14BrNO3 It is a derivative of benzene, where a nitro group and a 5-bromopentyl group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-[(5-bromopentyl)oxy]-2-nitro- typically involves the following steps:

    Nitration of Benzene: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group, forming nitrobenzene.

    Bromination of Pentanol: 5-Bromopentanol is synthesized by reacting pentanol with bromine in the presence of a catalyst.

    Etherification: The final step involves the etherification of nitrobenzene with 5-bromopentanol in the presence of a base such as sodium hydroxide to form Benzene, 1-[(5-bromopentyl)oxy]-2-nitro-.

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the 5-bromopentyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin and hydrochloric acid.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the alkyl chain, leading to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases.

    Reduction: Hydrogen gas with palladium catalyst, tin and hydrochloric acid.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

    Substitution: Various substituted benzene derivatives.

    Reduction: Benzene, 1-[(5-aminopentyl)oxy]-2-nitro-.

    Oxidation: Benzene, 1-[(5-carboxypentyl)oxy]-2-nitro-.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

Biology:

    Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.

Medicine:

    Pharmaceutical Research: Investigated for potential therapeutic applications due to its structural features.

Industry:

    Chemical Manufacturing: Used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-[(5-bromopentyl)oxy]-2-nitro- involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromopentyl group can undergo substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.

Comparison with Similar Compounds

  • Benzene, 1-[(5-bromopentyl)oxy]-2-chloro-4-nitro-
  • Benzene, 1-[(5-bromopentyl)oxy]-2-(2-phenylethenyl)-

Comparison:

  • Benzene, 1-[(5-bromopentyl)oxy]-2-chloro-4-nitro- has an additional chloro group, which can influence its reactivity and applications.
  • Benzene, 1-[(5-bromopentyl)oxy]-2-(2-phenylethenyl)- has a phenylethenyl group, which can affect its chemical properties and potential uses.

Properties

IUPAC Name

1-(5-bromopentoxy)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3/c12-8-4-1-5-9-16-11-7-3-2-6-10(11)13(14)15/h2-3,6-7H,1,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHDOZZMVMHFQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00529221
Record name 1-[(5-Bromopentyl)oxy]-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00529221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88138-55-0
Record name 1-[(5-Bromopentyl)oxy]-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00529221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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